molecular formula C18H17N7O B2489334 3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile CAS No. 2034280-26-5

3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile

Numéro de catalogue: B2489334
Numéro CAS: 2034280-26-5
Poids moléculaire: 347.382
Clé InChI: NMEWJHQJECJOLC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile is a complex organic compound belonging to the class of triazolo[4,3-a]pyrazine derivatives

Propriétés

IUPAC Name

3-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O/c1-13-21-22-17-16(20-5-6-25(13)17)23-7-9-24(10-8-23)18(26)15-4-2-3-14(11-15)12-19/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEWJHQJECJOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile typically involves multiple steps, starting with the construction of the triazolo[4,3-a]pyrazine core. One common approach is the cyclization of appropriate precursors, such as hydrazinopyrazin-2-ones, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. Continuous flow chemistry and other advanced techniques can be employed to optimize the production process, ensuring consistency and efficiency.

Analyse Des Réactions Chimiques

Core Structural Analysis

The compound consists of three key components:

  • 3-Methyl- triazolo[4,3-a]pyrazine : A fused heterocyclic system with a triazole ring fused to a pyrazine.

  • Piperazine : A six-membered secondary amine ring.

  • Benzonitrile : A substituted aromatic ring with a nitrile group.

The molecule is linked via an amide bond between the piperazine and benzonitrile, with the triazolopyrazine moiety attached to the piperazine at position 8.

2.1. Formation of the Triazolopyrazine Core

The synthesis of the triazolopyrazine core typically involves:

  • Cyclization of diamino precursors with nitrites :

    • Example: Reaction of 4,5-diamino-1,2,3-triazole with 1,2-dicarbonyl compounds (e.g., glyoxal, benzil) yields triazolopyrazines in 30–35% yield .

    • Limitations : Symmetric dicarbonyls are preferred to avoid isomer mixtures .

  • Hydrazine-mediated cyclization :

    • Treatment of dicarbonyl 1,2,3-triazoles with hydrazine hydrate followed by acid/heat promotes cyclization to form the fused system .

Method Reagents Yield Reference
Cyclization with dicarbonyls4,5-diamino-1,2,3-triazole, glyoxal30–35%
Hydrazine-mediated cyclizationDicarbonyl 1,2,3-triazole, hydrazineVariable

2.2. Piperazine Derivatization

The triazolopyrazine is modified to introduce the piperazine moiety:

  • N-Acylation :

    • A chiral synthetic method involves N-acylation of a triazolopyrazine intermediate (e.g., using acylating agents) followed by cyclization to form the dihydropyrazine core .

    • This avoids protection/deprotection steps, improving scalability and reducing racemization .

  • Solid-phase synthesis :

    • Polystyrene p-toluenesulfonyl hydrazide resin can be used to synthesize triazolopyrazines via hydrazone formation and subsequent cyclization (33–62% yield) .

2.3. Amide Bond Formation with Benzonitrile

The final step involves coupling the piperazine to the benzonitrile fragment:

  • Activation to acid chloride :

    • The benzonitrile’s carboxylic acid (if present) is activated to an acid chloride using reagents like thionyl chloride.

    • Reaction with the piperazine’s amine forms the amide bond.

  • Coupling reagents :

    • Reagents like HATU or EDCl with DIPEA facilitate amide bond formation, as demonstrated in analogous compounds .

Step Reagents Conditions Yield Reference
Amide bond formationHATU, DIPEADMF, rtN/A
Acid chloride activationThionyl chlorideDichloromethane, 0°CN/A

Key Research Findings

  • Chiral synthesis :

    • The patent CA2961984A1 highlights a method to synthesize chiral N-acyl-triazolopyrazines with high enantiomeric purity, avoiding protection/deprotection steps .

  • Solid-phase methods :

    • Traceless solid-phase synthesis of triazolopyrazines using polystyrene resins has been reported, enabling efficient purification .

  • Applications :

    • While the query focuses on synthesis, analogous compounds have shown activity in medicinal chemistry (e.g., anti-tubercular agents) .

Applications De Recherche Scientifique

Structural Overview

The compound features a complex structure that integrates a triazolo[4,3-a]pyrazine moiety with a piperazine and benzonitrile group. The presence of the triazole ring contributes to its biological activity, as compounds containing triazoles are known for their diverse pharmacological profiles.

Antimicrobial Activity

Recent studies indicate that derivatives of triazolo[4,3-a]pyrazines exhibit significant antibacterial properties. For instance, triazolo[4,3-a]pyrazine derivatives have shown moderate to good activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The compound's structure allows it to interact with bacterial targets effectively.

Antitubercular Properties

Compounds similar to 3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile have been evaluated for their anti-tubercular efficacy. Research has demonstrated that certain derivatives exhibit potent activity against Mycobacterium tuberculosis, with IC50 values indicating their potential as therapeutic agents in tuberculosis treatment .

Antidiabetic Potential

The triazolo[4,3-a]pyrazine scaffold is recognized as a privileged structure in drug discovery for diabetes management. Notably, compounds derived from this scaffold have been implicated in the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . This suggests that the compound could be further explored for its antidiabetic effects.

Synthesis and Derivatives

The synthesis of 3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile can be achieved through multi-step reactions involving the formation of the triazole and subsequent coupling with piperazine and benzonitrile components. This synthetic route allows for the modification of substituents to optimize biological activity.

Case Studies and Research Findings

Several studies have reported on the synthesis and evaluation of related compounds:

StudyFindings
Demonstrated antibacterial activity against Staphylococcus aureus and E. coli.
Showed significant anti-tubercular activity with promising IC50 values.
Explored DPP-4 inhibition potential related to antidiabetic properties.

These findings underscore the versatility of the triazolo[4,3-a]pyrazine scaffold in developing therapeutics across various disease states.

Mécanisme D'action

The mechanism by which 3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The interaction with these targets can modulate biological pathways, leading to desired therapeutic outcomes.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • Other Triazolo[4,3-a]pyrazine Derivatives: : Various derivatives with different substituents on the triazolo[4,3-a]pyrazine core, each with unique biological activities and applications.

Uniqueness

3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile stands out due to its specific combination of functional groups and its ability to interact with multiple molecular targets

Activité Biologique

The compound 3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile (CAS No. 33590-17-9) is a novel derivative of triazolo[4,3-a]pyrazine known for its potential biological activities. This article reviews its biological activity, focusing on its antibacterial, antitubercular, and anticancer properties based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H18N6O\text{C}_{16}\text{H}_{18}\text{N}_{6}\text{O}

This compound features a triazolo[4,3-a]pyrazine core linked to a piperazine moiety and a benzonitrile group. The presence of these functional groups contributes to its diverse biological activities.

Antibacterial Activity

Research indicates that triazolo[4,3-a]pyrazine derivatives exhibit significant antibacterial properties. A study synthesized various triazolo derivatives and evaluated their efficacy against common bacterial strains:

CompoundMIC (μg/mL) against Staphylococcus aureusMIC (μg/mL) against Escherichia coli
2e3216
6a4025

Among these, compound 2e demonstrated superior antibacterial activity comparable to the first-line antibiotic ampicillin . The mechanism of action is hypothesized to involve interactions with bacterial DNA gyrase through π-cation interactions facilitated by the nitrogen heterocycles present in the structure .

Antitubercular Activity

In the context of antitubercular activity, derivatives of triazolo[4,3-a]pyrazine have been synthesized and tested for their inhibitory effects on Mycobacterium tuberculosis. Notably, compounds derived from similar scaffolds showed IC50 values ranging from 1.35 to 2.18 μM , indicating potent activity against the pathogen .

The following table summarizes the IC50 values of selected compounds:

CompoundIC50 (μM)
6a1.35
6e2.18
7e1.50

These findings suggest that modifications at specific positions on the triazole ring can enhance antitubercular efficacy while maintaining low cytotoxicity towards human cells .

Anticancer Activity

Recent studies have identified triazolo[4,3-a]pyrazine derivatives as potential dual inhibitors of c-Met and VEGFR-2, both of which are critical in cancer progression. The synthesized compounds exhibited promising inhibitory activity with IC50 values in the nanomolar range .

A summary of some key findings is presented below:

CompoundTarget EnzymeIC50 (nM)
Ac-Met50
BVEGFR-230

These results indicate that the compound's structural features allow for effective binding to target enzymes involved in tumor growth and metastasis .

Case Study 1: Antibacterial Evaluation

In a controlled study assessing the antibacterial activity of various triazolo derivatives, researchers found that compounds with longer alkyl chains exhibited enhanced cell permeability and antibacterial effects compared to their phenyl-substituted counterparts. This study highlighted the importance of structural modifications in optimizing biological activity .

Case Study 2: Antitubercular Screening

A series of synthesized compounds were evaluated against Mycobacterium tuberculosis H37Ra. Among them, compound 6e was noted for its low cytotoxicity and high efficacy, making it a candidate for further development as an antitubercular agent .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.